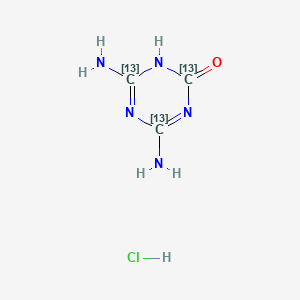
Ammeline-13C3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammeline-13C3 Hydrochloride is a labeled compound of Melamine, containing the isotope Carbon-13. Its chemical formula is C3H6ClN5O, and it is often used in scientific research due to its unique isotopic labeling properties . This compound appears as a colorless crystal or crystalline powder, soluble in water and acidic solutions, but insoluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammeline-13C3 Hydrochloride can be synthesized through the hydrolysis of Melamine in the presence of a strong acid or base . The reaction involves the incorporation of Carbon-13 isotopes into the Melamine structure, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled starting materials and controlled reaction conditions to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammeline-13C3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ammelide and cyanuric acid.
Reduction: Reduction reactions can convert it back to Melamine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Ammelide, cyanuric acid.
Reduction: Melamine.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ammeline-13C3 Hydrochloride is widely used in scientific research due to its isotopic labeling properties. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Utilized in drug metabolism studies to trace the fate of pharmaceuticals.
Industry: Employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ammeline-13C3 Hydrochloride involves its incorporation into chemical reactions as a labeled compound. The Carbon-13 isotope allows researchers to trace the movement and transformation of the compound through various pathways. This helps in understanding reaction mechanisms, metabolic processes, and the behavior of molecules in different environments .
Vergleich Mit ähnlichen Verbindungen
- Ammelide-13C3
- Melamine-13C3
- Cyanuric Acid-13C3
Comparison: Ammeline-13C3 Hydrochloride is unique due to its specific isotopic labeling and the presence of the hydrochloride group. This makes it particularly useful in studies requiring precise tracking of carbon atoms. Compared to Ammelide-13C3 and Melamine-13C3, this compound offers distinct advantages in terms of solubility and reactivity in certain conditions .
Eigenschaften
IUPAC Name |
4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H/i1+1,2+1,3+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUOOKNKMSVRLN-HCULJTSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=O)N1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

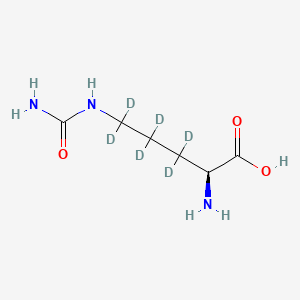
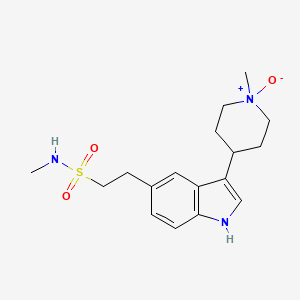
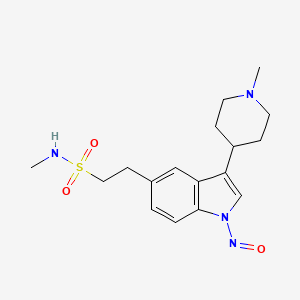
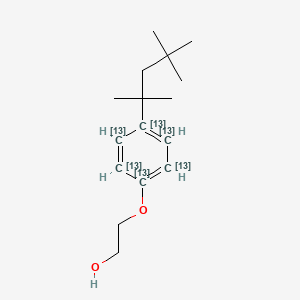

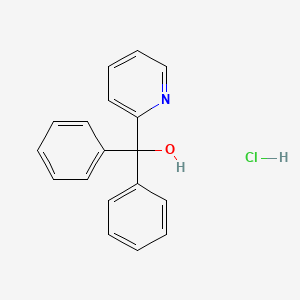

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
